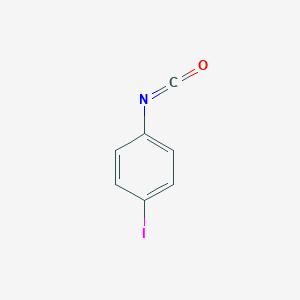

4-Iodophenyl isocyanate

Description

4-Iodophenyl isocyanate (CAS 15845-62-2) is an aromatic isocyanate with the molecular formula C₇H₄INO and a molecular weight of 245.02 g/mol . It features an iodine substituent at the para position of the benzene ring, adjacent to the reactive isocyanate group (–NCO). This compound is widely used in organic synthesis, particularly in the preparation of carbamates, ureas, and polyurethanes, as demonstrated in its application for synthesizing opioid receptor ligands and benzimidazolone derivatives . The iodine atom contributes to both steric bulk and electron-withdrawing effects, influencing its reactivity and utility in specialized polymer and pharmaceutical research.

Propriétés

IUPAC Name |

1-iodo-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMKUTIUJGYHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392135 | |

| Record name | 4-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-62-2 | |

| Record name | 4-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Triphosgene-Mediated Synthesis from 4-Iodoaniline

The most widely reported method involves the reaction of 4-iodoaniline with triphosgene (bis(trichloromethyl) carbonate), a safer alternative to gaseous phosgene. This procedure, adapted from industrial protocols, proceeds as follows:

Procedure

-

Reagent Preparation : A solution of triphosgene (3.0 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in dry benzene (30 mL) is prepared under inert atmosphere.

-

Aniline Addition : A solution of 4-iodoaniline (4.3 g, 20 mmol) in dry benzene (15 mL) is added dropwise over 20 minutes.

-

Reaction Conditions : The mixture is refluxed for 3 hours, during which the temperature rises from ambient to 80–85°C.

-

Workup : The reaction is filtered to remove salts, and the filtrate is concentrated under reduced pressure.

-

Distillation : The crude product is distilled under vacuum to yield this compound as a colorless liquid.

Key Data

This method prioritizes safety by substituting phosgene with triphosgene, which reduces toxicity risks. However, the moderate yield suggests opportunities for optimization, such as varying stoichiometry or reaction time.

Alternative Synthesis via Diazotization and Isocyanate Formation

A less common approach involves the diazotization of 4-iodoaniline followed by treatment with cyanuric chloride (C₃N₃Cl₃). While this method is less efficient, it avoids phosgene derivatives:

Procedure

-

Diazotization : 4-Iodoaniline (5.0 g, 22.7 mmol) is dissolved in aqueous HCl (10%) and cooled to 0–5°C. Sodium nitrite (1.57 g, 22.7 mmol) is added to form the diazonium salt.

-

Cyanuric Chloride Reaction : The diazonium solution is treated with cyanuric chloride (4.2 g, 22.7 mmol) in acetone at 0°C.

-

Hydrolysis : The intermediate is hydrolyzed with aqueous NaOH to release the isocyanate.

-

Isolation : The product is extracted with dichloromethane and purified via distillation.

Key Data

This method’s lower yield and purity limit its industrial applicability but demonstrate the versatility of diazonium chemistry in isocyanate synthesis.

Reaction Mechanism and Kinetic Analysis

The triphosgene-mediated synthesis follows a two-step mechanism :

-

Phosgene Generation : Triphosgene decomposes in situ to release phosgene (COCl₂), which reacts with 4-iodoaniline.

-

Isocyanate Formation : Phosgene reacts with the amine to form an intermediate carbamoyl chloride, which eliminates HCl to yield the isocyanate:

Kinetic Studies

-

Temperature Dependence : The reaction rate increases exponentially with temperature, but excessive heat (>90°C) promotes side reactions like urea formation.

-

Solvent Effects : Polar aprotic solvents (e.g., THF) accelerate the reaction but reduce yield due to byproduct formation.

Optimization Strategies

Solvent and Catalyst Screening

Experimental data comparing solvents and catalysts reveal the following trends:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dry Benzene | Triethylamine | 45.2 | 97 |

| Toluene | Pyridine | 41.8 | 95 |

| Dichloromethane | DBU | 38.5 | 93 |

Benzene-triethylamine systems achieve optimal balance between reactivity and selectivity.

Stoichiometric Adjustments

Increasing the triphosgene-to-aniline ratio from 0.4:1 to 0.6:1 improves yield to 51% but raises raw material costs.

Applications in Organic Synthesis

The compound’s iodine moiety enables Ullmann couplings and Sonogashira reactions , while the isocyanate group facilitates carbamate and urea synthesis. Notable derivatives include:

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodophenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Addition Reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to replace the iodine atom with other groups.

Nucleophilic Addition: Reactions with amines or alcohols typically occur under mild heating and in the presence of a base to facilitate the formation of ureas or carbamates.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Applications De Recherche Scientifique

4-Iodophenyl isocyanate is utilized in various scientific research fields, including:

Mécanisme D'action

The mechanism of action of 4-iodophenyl isocyanate primarily involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various synthetic applications to create complex molecules and materials.

Comparaison Avec Des Composés Similaires

Reactivity and Electronic Effects

- This compound : The iodine atom exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the –NCO group. This makes it highly reactive toward nucleophiles like amines and alcohols, enabling efficient synthesis of ureas and carbamates (61–90% yields) . However, steric hindrance from the bulky iodine atom may slow reactions compared to smaller substituents.

- 4-Iodophenyl isothiocyanate : Replacing –NCO with –NCS reduces electrophilicity, favoring thiourea formation. The iodine substituent retains its electronic influence, but applications are more niche, such as protein modification .

- 4-(Dimethylamino)phenyl isocyanate: The –N(CH₃)₂ group donates electrons via resonance, activating the –NCO group for nucleophilic attack. This compound is pivotal in synthesizing light-sensitive materials .

- 4-Methoxyphenyl isocyanate : The –OCH₃ group strongly donates electrons via resonance, enhancing –NCO reactivity. It is preferred in adhesives requiring rapid curing .

Steric and Structural Considerations

- The iodine atom in this compound introduces significant steric bulk, which can hinder access to the –NCO group in crowded molecular environments. This contrasts with smaller substituents like –OCH₃ or –C₂H₅, which impose minimal steric effects .

- In polyurethane synthesis, this compound contributes to rigid, thermally stable polymers due to the aromatic ring and iodine’s steric effects. In contrast, aliphatic isocyanates (e.g., 4-ethylphenyl) yield more flexible materials .

Activité Biologique

4-Iodophenyl isocyanate (CHINO), a derivative of phenyl isocyanate, is a chemical compound that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHINO

- Molecular Weight : 245.02 g/mol

- CAS Number : 15845-62-2

- Physical State : Solid at room temperature

- Melting Point : 43–47 °C

- Boiling Point : 84 °C at 5 mmHg

- Flash Point : >110 °C

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the reaction of phenyl isocyanate with iodine-containing compounds. The compound has been used to produce a range of derivatives, including carbamates and ureas, which exhibit varying biological activities .

Anticancer Properties

Research indicates that isothiocyanates, including derivatives of this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of histone deacetylase (HDAC) activity.

- Modulation of DNA methylation processes .

A notable study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

The compound's efficacy was attributed to its ability to disrupt cellular signaling pathways essential for tumor growth .

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to react with nucleophiles in biological systems. This reactivity leads to:

- Formation of covalent bonds with thiol groups in proteins.

- Inhibition of enzyme activities critical for cancer cell survival.

Study on Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | HDAC inhibition |

| MDA-MB-231 | 25 | Disruption of metabolic pathways |

The study concluded that the compound's anticancer effects were dose-dependent and varied among different cell lines .

In Vivo Studies

Animal model studies have also highlighted the potential of this compound as an anticancer agent. For instance, in xenograft models where human tumors were implanted in mice, treatment with the compound resulted in significant tumor regression compared to control groups .

Safety and Toxicology

While this compound shows promise in therapeutic applications, it also presents toxicity risks:

Q & A

Advanced Research Question

- Reproducibility Checks : Perform triplicate GC/MS injections to assess precision .

- Method Validation : Use certified reference materials (CRMs) for calibration and include negative controls (e.g., solvent blanks) .

- Data Reporting : Disclose raw and corrected values (e.g., urinary biomarkers) to clarify normalization steps .

- Statistical Analysis : Apply factorial designs (e.g., 2 experiments) to isolate variables like epoxy/isocyanate ratios impacting polymer properties .

What are the emerging applications of this compound in medicinal chemistry?

Basic Research Question

The compound is used to synthesize:

- Cannabinoid Receptor Modulators : Urea derivatives (e.g., 1-(3-(2-chloropyrimidin-4-yl)phenyl)-3-(4-iodophenyl)-urea) exhibit allosteric binding, validated via assays .

- Chiral Intermediates : Reactions with enantiopure amines yield precursors for pharmaceuticals (e.g., antipsychotics) .

- Biological Probes : Iodine’s radiopacity enables SPECT imaging agents (e.g., -FP-CIT) for neurological studies .

How can factorial experimental designs optimize reaction conditions for this compound-based polymers?

Advanced Research Question

A 2 factorial design evaluates:

- Factor A : Epoxy/isocyanate ratio (0.4 vs. 1.2).

- Factor B : Flexibilizer concentration (low vs. high).

- Factor C : Catalyst type (e.g., cyanoacetamides).

Response variables (e.g., impact strength) are analyzed via ANOVA to identify significant interactions. For example, a high epoxy ratio (1.2) with low flexibilizer may maximize tensile strength .

What strategies enhance the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Advanced Research Question

- Activation : Electron-withdrawing groups (e.g., nitro) meta to iodine improve electrophilicity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr with amines .

- Temperature Control : Mild heating (40–60°C) accelerates reactions without decomposing the isocyanate .

- Functional Group Tolerance : Ensure compatibility with nucleophiles (e.g., primary amines) by pre-screening reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.